molecular formula C13H20N2O3S B2676047 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)ethanesulfonamide CAS No. 1797888-75-5

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)ethanesulfonamide

Cat. No.: B2676047
CAS No.: 1797888-75-5
M. Wt: 284.37
InChI Key: RMOHYSASXSSMBL-UHFFFAOYSA-N
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Description

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)ethanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)ethanesulfonamide typically involves the reaction of 3-methoxypyrrolidine with 4-bromoaniline, followed by sulfonation with ethanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of bacterial cell wall synthesis or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)ethanesulfonamide is unique due to the presence of the methoxypyrrolidine moiety, which imparts specific chemical and biological properties.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-3-19(16,17)14-11-4-6-12(7-5-11)15-9-8-13(10-15)18-2/h4-7,13-14H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOHYSASXSSMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)N2CCC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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